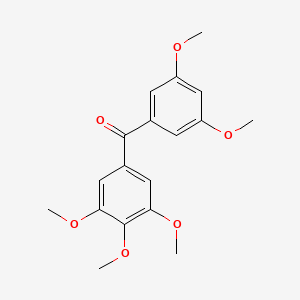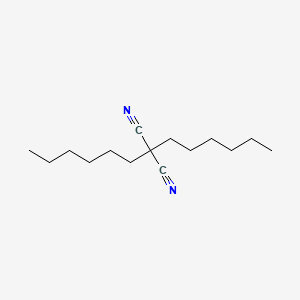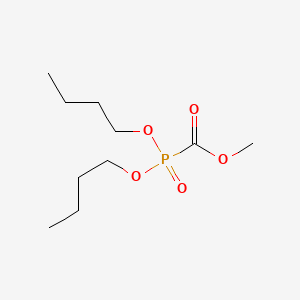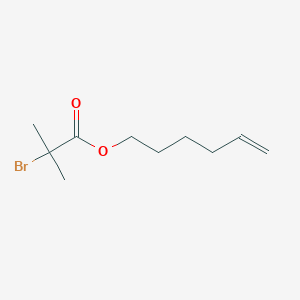
hex-5-enyl 2-bromo-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hex-5-enyl 2-bromo-2-methylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine atom and a double bond in its structure. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: hex-5-enyl 2-bromo-2-methylpropanoate can be synthesized through the esterification of hex-5-en-1-ol with 2-bromo-2-methylpropanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
Analyse Des Réactions Chimiques
Types of Reactions: hex-5-enyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically carried out in an aqueous or alcoholic medium.
Addition Reactions: Reagents such as bromine or hydrogen gas in the presence of a catalyst like palladium on carbon.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used under elevated temperatures.
Major Products Formed:
Substitution Reactions: Formation of hex-5-en-1-ol.
Addition Reactions: Formation of dibromo derivatives or hydrogenated products.
Elimination Reactions: Formation of hex-5-en-1-yne.
Applications De Recherche Scientifique
hex-5-enyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of hex-5-enyl 2-bromo-2-methylpropanoate involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. These reactive sites make the compound versatile in various chemical transformations.
Molecular Targets and Pathways:
- **
Substitution Reactions: The bromine atom is replaced by nucleophiles, leading to the formation of new bonds.
Propriétés
Numéro CAS |
221318-51-0 |
|---|---|
Formule moléculaire |
C10H17BrO2 |
Poids moléculaire |
249.14 g/mol |
Nom IUPAC |
hex-5-enyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C10H17BrO2/c1-4-5-6-7-8-13-9(12)10(2,3)11/h4H,1,5-8H2,2-3H3 |
Clé InChI |
QFNXMKBKFBOQCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OCCCCC=C)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
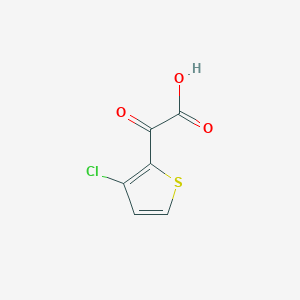
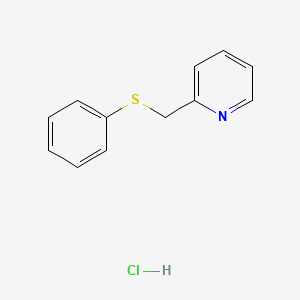


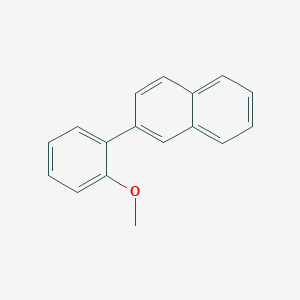

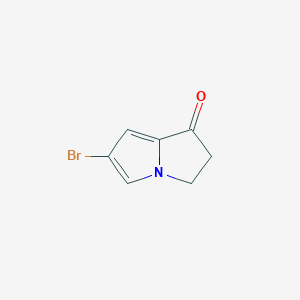
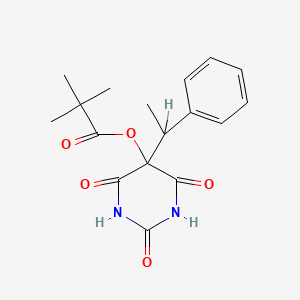
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B8635177.png)
![[5-(3,4-Dichlorophenyl)-1-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B8635194.png)

